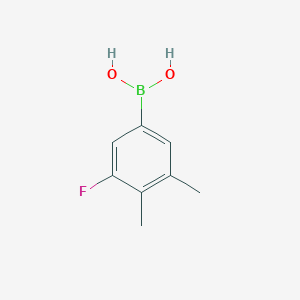

(3-Fluoro-4,5-dimethylphenyl)boronic acid

Description

Overview of Organoboron Chemistry and Boronic Acids in Organic Synthesis

Organoboron compounds are pivotal reagents in a wide array of chemical transformations. wikipedia.org Their utility stems from the unique electronic properties of the boron atom, which can act as a Lewis acid, readily accepting electrons from nucleophiles. researchgate.net This characteristic facilitates a variety of reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. acs.orgnbinno.com This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nbinno.com Boronic acids are favored reagents in these couplings due to their general stability to air and moisture, and their compatibility with a wide range of other functional groups. researchgate.net

Rationale for Research on Fluorinated and Substituted Phenylboronic Acid Derivatives

The introduction of substituents, particularly fluorine atoms, onto the phenyl ring of a boronic acid can significantly modulate its chemical and physical properties. researchgate.netmdpi.com Fluorine is a highly electronegative atom, and its presence can influence the acidity of the boronic acid, its reactivity in cross-coupling reactions, and the biological properties of the resulting products. mdpi.comresearchgate.net For instance, the electron-withdrawing nature of fluorine can enhance the Lewis acidity of the boron center, which can be crucial for certain catalytic processes. mdpi.com Furthermore, the incorporation of fluorine into drug molecules is a common strategy to improve metabolic stability, binding affinity, and bioavailability. nbinno.com The additional presence of methyl groups, as in (3-Fluoro-4,5-dimethylphenyl)boronic acid, provides further steric and electronic differentiation, offering chemists a finely-tuned building block for targeted synthesis.

Scope and Objectives of Academic Research Pertaining to this compound

Academic research focused on this compound and its analogs is primarily driven by the desire to synthesize novel and complex organic molecules with specific functionalities. The primary objective is often to utilize this compound as a key building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, to create new biaryl structures. beilstein-journals.orglibretexts.org These structures are often scaffolds for new pharmaceutical candidates or materials with unique electronic or photophysical properties. Research may also explore the specific impact of the fluoro and dimethyl substitution pattern on reaction outcomes, including regioselectivity and efficiency. beilstein-journals.org Furthermore, this compound can serve as a valuable tool in the development of new synthetic methodologies and in the study of reaction mechanisms.

Interactive Data Tables

Below are key data points for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₀BFO₂ |

| Molecular Weight | 167.97 g/mol |

| Appearance | Solid |

Note: Data is compiled from publicly available chemical supplier information.

Detailed Research Findings

While specific research articles solely dedicated to this compound are not extensively cataloged in readily accessible literature, its utility can be inferred from the vast body of research on substituted phenylboronic acids. The synthesis of such compounds typically involves the reaction of a corresponding Grignard reagent (in this case, 3-Fluoro-4,5-dimethylphenylmagnesium bromide) with a trialkyl borate (B1201080), followed by acidic workup. chemicalbook.comgoogle.com

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. libretexts.orgorganic-chemistry.org In a typical reaction, the boronic acid is reacted with an aryl or vinyl halide in the presence of a palladium catalyst and a base. libretexts.org The specific substitution pattern of this boronic acid can influence the electronic properties of the resulting biaryl compound, which is a critical consideration in drug design and materials science. nih.gov The fluorine and methyl groups can also play a role in directing the orientation of the molecules in the solid state, a field known as crystal engineering. psu.edu

Properties

IUPAC Name |

(3-fluoro-4,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXJTRXIQNTPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590199 | |

| Record name | (3-Fluoro-4,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864759-65-9 | |

| Record name | (3-Fluoro-4,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 4,5 Dimethylphenyl Boronic Acid

Direct Borylation Approaches to Arylboronic Acids

Direct borylation methods involve the generation of a highly reactive organometallic intermediate from an aryl halide, which is then quenched with a boron-containing electrophile.

One of the most powerful methods for the synthesis of arylboronic acids is through a lithium-halogen exchange followed by borylation. google.com This strategy is particularly effective for the synthesis of (3-Fluoro-4,5-dimethylphenyl)boronic acid from 5-bromo-1-fluoro-2,3-dimethylbenzene (B1289767). The process involves treating the starting bromo-compound with a strong organolithium base, such as n-butyllithium, at very low temperatures (typically -78 °C) in an inert solvent like anhydrous tetrahydrofuran (B95107) (THF). This initiates a lithium-halogen exchange, forming an aryllithium intermediate. This highly reactive species is then quenched with a trialkyl borate (B1201080), most commonly triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired this compound. A similar methodology has been successfully employed for the synthesis of structurally related fluorinated phenylboronic acids. google.com

A typical reaction sequence is as follows:

Dissolution of 5-bromo-1-fluoro-2,3-dimethylbenzene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

Cooling of the solution to -78 °C.

Slow addition of n-butyllithium, maintaining the low temperature.

Stirring for a period to ensure complete lithium-halogen exchange.

Addition of triisopropyl borate to the aryllithium species.

Gradual warming to room temperature, followed by quenching with an acidic solution (e.g., 1N HCl) to hydrolyze the boronate ester.

Extraction and purification of the final product.

| Parameter | Condition |

| Starting Material | 5-bromo-1-fluoro-2,3-dimethylbenzene |

| Reagents | n-Butyllithium, Triisopropyl borate |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Workup | Acidic hydrolysis |

This table presents a generalized procedure based on similar syntheses.

An alternative direct borylation method involves the formation of a Grignard reagent. orgsyn.orgchemicalbook.com This approach is often considered when the starting material is less reactive or when milder conditions are preferred over the use of highly pyrophoric organolithium reagents. The synthesis of this compound via this route would commence with the reaction of 5-bromo-1-fluoro-2,3-dimethylbenzene with magnesium metal in an ethereal solvent, such as anhydrous diethyl ether or THF, often initiated with a crystal of iodine. orgsyn.org This forms the corresponding Grignard reagent, (3-fluoro-4,5-dimethylphenyl)magnesium bromide. This organomagnesium compound is then reacted with a borate ester, like trimethyl borate or triisopropyl borate, at low temperatures. The resulting boronate complex is then hydrolyzed with an acid to afford the final boronic acid product. orgsyn.orgchemicalbook.com

| Parameter | Condition |

| Starting Material | 5-bromo-1-fluoro-2,3-dimethylbenzene |

| Reagents | Magnesium turnings, Trialkyl borate (e.g., Trimethyl borate) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | Reflux for Grignard formation, low temperature for borylation |

| Workup | Acidic hydrolysis |

This table outlines a general protocol for Grignard-mediated borylation.

Transition-Metal-Catalyzed Borylation Reactions

In recent years, transition-metal-catalyzed methods have become increasingly popular for the synthesis of arylboronic acids due to their high efficiency, functional group tolerance, and milder reaction conditions.

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for the preparation of arylboronic esters. This method is highly applicable to the synthesis of the pinacol (B44631) ester of this compound from 5-bromo-1-fluoro-2,3-dimethylbenzene. The reaction typically involves a palladium catalyst, such as Pd(dppf)Cl₂, and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base like potassium acetate (B1210297) or potassium carbonate. The resulting pinacol boronate ester can then be hydrolyzed to the boronic acid if desired. The use of specific ligands, such as SPhos, can be beneficial, especially for less reactive aryl chlorides. chemicalbook.com

| Parameter | Typical Condition |

| Starting Material | 5-bromo-1-fluoro-2,3-dimethylbenzene |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ |

| Ligand | dppf, SPhos |

| Base | Potassium acetate, Potassium carbonate |

| Solvent | Dioxane, Toluene, DMF |

| Temperature | 80-110 °C |

This table summarizes common conditions for Miyaura borylation.

Copper-catalyzed borylation has emerged as a cost-effective and efficient alternative to palladium-based systems. nih.govmdpi.com These reactions also utilize diboron reagents like B₂pin₂ and can be applied to the synthesis of this compound pinacol ester from its corresponding aryl halide. Copper(I) salts, often in conjunction with N-heterocyclic carbene (NHC) ligands, are effective catalysts for this transformation. nih.gov The reaction conditions are generally mild, and copper catalysis can sometimes offer different reactivity and selectivity profiles compared to palladium.

| Parameter | Typical Condition |

| Starting Material | 5-bromo-1-fluoro-2,3-dimethylbenzene |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Copper(I) salt (e.g., CuCl) |

| Ligand | N-Heterocyclic Carbene (NHC) or other phosphine (B1218219) ligands |

| Base | Alkoxide bases (e.g., NaOtBu) |

| Solvent | THF, Dioxane |

| Temperature | Room temperature to elevated temperatures |

This table provides an overview of typical conditions for copper-mediated borylation.

Regioselective Synthesis of Fluoro-Dimethylphenylboronic Acid Architectures

The regioselectivity in the synthesis of this compound is primarily dictated by the starting material. When employing methods that start from an aryl halide, such as 5-bromo-1-fluoro-2,3-dimethylbenzene, the borylation occurs specifically at the carbon-bromine bond, thus ensuring the formation of the desired regioisomer.

In cases where direct C-H borylation of 1-fluoro-2,3-dimethylbenzene is considered, the regioselectivity becomes a more complex issue. The directing effects of the fluorine atom and the two methyl groups would come into play. Fluorine is generally a weak ortho-para director, while methyl groups are also ortho-para directing. The interplay of these electronic and steric effects would likely lead to a mixture of isomers, making this a less straightforward approach for the selective synthesis of the 3-fluoro-4,5-dimethylphenyl isomer. Therefore, the use of a pre-functionalized starting material like 5-bromo-1-fluoro-2,3-dimethylbenzene is the most reliable strategy for achieving high regioselectivity.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the organometallic reagent and borate ester.

A common synthetic strategy would involve the lithiation or Grignard formation from a suitable precursor, 1-bromo-3-fluoro-4,5-dimethylbenzene. The resulting organolithium or organomagnesium compound is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.

For instance, in the synthesis of a similar compound, 3,5-difluoro-4-methyl phenylboronic acid, the reaction is carried out under a nitrogen atmosphere using anhydrous tetrahydrofuran (THF) as the solvent. google.com The reaction is initiated at a very low temperature, typically -78°C, to control the reactivity of the organolithium reagent and prevent side reactions. google.com After the addition of the borate ester, the reaction mixture is allowed to slowly warm to room temperature over several hours. google.com

The optimization of various factors can significantly impact the outcome of the synthesis:

Solvent: Anhydrous ethereal solvents like THF or diethyl ether are generally preferred as they effectively solvate the organometallic intermediates.

Temperature: Strict temperature control is critical. The initial formation of the organometallic species and its subsequent reaction with the borate ester are highly exothermic and are best performed at low temperatures (-78°C to -10°C) to improve selectivity and yield. researchgate.net

Reaction Time: The duration of the reaction at both low and ambient temperatures is optimized to ensure complete conversion. For example, the initial lithiation might be carried out for a few hours at low temperature, followed by a longer period after the addition of the borate ester as the mixture warms. google.com

Reagents: The choice of the organolithium reagent (e.g., n-butyllithium) and the borate ester can influence the yield. Triisopropyl borate is often used to minimize the formation of borinic acid byproducts due to its steric hindrance. google.com

A hypothetical optimization table for the synthesis of this compound, based on analogous preparations, is presented below.

Table 1: Hypothetical Optimization of Reaction Conditions

| Parameter | Variation | Observed Effect on Yield/Purity |

|---|---|---|

| Solvent | THF, Diethyl Ether | THF generally provides better solubility and reaction control. |

| Temperature | -78°C, -40°C, -10°C | Lower temperatures (-78°C) are optimal for the initial lithiation to prevent side reactions. researchgate.net |

| Borate Ester | Trimethyl borate, Triisopropyl borate | Triisopropyl borate may lead to higher purity of the desired boronic acid. google.com |

| Reaction Time | 1-4 hours (lithiation), 8-16 hours (boration) | Longer reaction times after borate addition ensure complete reaction. google.com |

Detailed research findings for analogous compounds show that careful control of these parameters is essential. For example, in some boronic acid syntheses, the addition of co-solvents or additives can influence the reaction. nih.gov Furthermore, the purification method, often involving an acidic workup followed by extraction and recrystallization, plays a significant role in the final purity of the product. orgsyn.org

Considerations for Scalable Production of this compound

Scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations for scalable production include:

Raw Material Availability and Cost: The starting material, likely 1-bromo-3-fluoro-4,5-dimethylbenzene, must be readily available and economically viable for large-scale synthesis. The cost of reagents such as n-butyllithium and triisopropyl borate also becomes a significant factor. google.com

Process Safety: The use of highly reactive and pyrophoric reagents like n-butyllithium necessitates stringent safety protocols. Reactions are typically performed in specialized reactors under an inert atmosphere to prevent contact with air and moisture. google.com The exothermic nature of the reaction requires efficient heat management systems to prevent thermal runaways.

Reaction and Equipment: Large-scale reactors made of appropriate materials are required. The addition of reagents must be carefully controlled to manage the reaction exotherm. The efficiency of mixing is also crucial to ensure uniform reaction conditions throughout the larger volume.

Workup and Isolation: The workup procedure, including quenching the reaction, extraction, and purification, needs to be adapted for large volumes. The use of large quantities of flammable solvents for extraction poses safety and environmental challenges that must be addressed. Recrystallization or other purification methods need to be efficient and scalable to handle larger batches of the product. orgsyn.org

Waste Management: The generation of waste streams, including solvent waste and byproducts, must be managed in an environmentally responsible and compliant manner.

Table 2: Scalability Considerations

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reagent Handling | Manual addition with syringes | Automated, controlled pumping systems |

| Temperature Control | Dry ice/acetone baths | Jacketed reactors with cooling systems |

| Purification | Column chromatography, small-scale recrystallization | Large-scale recrystallization, filtration, and drying equipment |

| Safety | Fume hood | Enclosed reactors, blast shields, emergency shutdown systems |

By addressing these considerations, the synthesis of this compound can be successfully scaled up to meet the demands of industrial applications.

Reactivity and Reaction Mechanism Studies of 3 Fluoro 4,5 Dimethylphenyl Boronic Acid

Electronic and Steric Effects on Boron Reactivity

The reactivity of (3-Fluoro-4,5-dimethylphenyl)boronic acid is a delicate balance of electronic and steric factors imparted by the fluoro and dimethyl substituents on the phenyl ring. These substituents directly influence the electrophilicity of the boron atom and the accessibility of the reactive center.

Influence of Fluoro and Methyl Substituents on the Boronic Acid Moiety

The electronic nature of the substituents on the phenyl ring plays a pivotal role in the reactivity of the boronic acid. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the aromatic ring and, consequently, on the boron atom, increasing its Lewis acidity. nih.gov In contrast, the two methyl groups at the 4 and 5 positions are electron-donating (+I effect), which counteracts the effect of the fluorine atom to some extent. The net electronic effect is a complex interplay of these opposing influences. Generally, electron-withdrawing groups on the arylboronic acid can facilitate the transmetalation step in Suzuki-Miyaura coupling reactions. researchgate.net

The position of the substituents is also critical. The fluorine atom at the meta position to the boronic acid group primarily exerts its inductive effect. In contrast, a fluorine atom at the ortho or para position could also participate in resonance effects (+M effect), which would have a different impact on the electron density at the boron center. nih.gov In the case of this compound, the meta-fluoro group's primary influence is inductive withdrawal, enhancing the boron's electrophilicity.

Steric Hindrance and its Impact on Reaction Pathways

Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, is a significant factor in the reactions of this compound. The two methyl groups adjacent to each other and flanking the boronic acid group can create a crowded environment around the reactive center. This steric bulk can hinder the approach of other reactants, such as the palladium catalyst in cross-coupling reactions. acs.org

The degree of steric hindrance can influence the reaction pathway and the stability of intermediates. scispace.com For instance, in Suzuki-Miyaura coupling, significant steric hindrance can slow down the rate of transmetalation, which is often the rate-determining step. acs.org However, bulky ligands on the palladium catalyst can sometimes mitigate these steric clashes and promote the reaction. acs.orgacs.org In some cases, extreme steric hindrance can even lead to alternative reaction pathways or prevent the reaction from occurring altogether. researchgate.net The interplay between the steric bulk of the boronic acid and the catalyst system is therefore crucial for optimizing reaction conditions. acs.org

Acidity and Lewis Acidity of this compound Derivatives

Boronic acids are known to act as Lewis acids due to the empty p-orbital on the boron atom. researchgate.netwikipedia.org They can also act as Brønsted acids through the ionization of a hydroxyl group. The acidity of this compound is influenced by its substituents.

The Lewis acidity of boronic acids is fundamental to their interaction with anions and their catalytic activity. nih.govsdu.dk In certain contexts, arylboronic acids can act as receptors for anions, with the interaction being either of a Lewis acid or Brønsted acid type, depending on the anion. acs.orgacs.org For instance, fluoride (B91410) ions tend to form tetrahedral adducts with the boron atom, a characteristic Lewis acid-base interaction. acs.org

Mechanistic Insights into Cross-Coupling Reactions Involving this compound

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between the aryl group of the boronic acid and an organic halide. libretexts.orgmdpi.com

Transmetalation Pathways in Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step and has been the subject of extensive mechanistic studies. rsc.orgnih.gov

For the transmetalation to occur, the boronic acid must be activated. This typically involves the formation of a boronate species by reaction with a base. nih.gov Two main pathways for transmetalation have been proposed: one involving a neutral boronic acid and another involving an anionic boronate. illinois.edu The presence of the fluoro and methyl groups on this compound can influence which pathway is favored. The electron-withdrawing fluoro group can increase the rate of boronate formation, potentially favoring the anionic pathway.

Recent research has identified pre-transmetalation intermediates containing Pd-O-B linkages, providing a more detailed picture of the transmetalation process. illinois.edu The structure and stability of these intermediates are influenced by the substituents on the boronic acid.

Role of Catalyst, Ligands, and Solvents in Modulating Reactivity

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligands, and solvent. numberanalytics.comhes-so.ch

Catalyst: Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. mdpi.commdpi.com The choice of palladium precursor and its oxidation state can affect the initiation of the catalytic cycle. yonedalabs.com

Ligands: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. libretexts.orgorganic-chemistry.org Electron-rich and bulky phosphine (B1218219) ligands are often used to enhance the catalytic activity, particularly for less reactive substrates. acs.orglibretexts.orgyonedalabs.com The steric and electronic properties of the ligand must be carefully matched with the substrate to achieve optimal results. acs.orgorganic-chemistry.org For instance, bulky ligands can promote the reductive elimination step and help overcome steric hindrance from the substrates. acs.orgyonedalabs.com

Solvents: The solvent can significantly impact the reaction rate and yield. numberanalytics.comhes-so.chnih.gov A mixture of an organic solvent (like THF, toluene, or DMF) and water is often used. numberanalytics.comhes-so.ch Water can facilitate the dissolution of the base and the formation of the active boronate species. hes-so.ch The choice of solvent can also influence the selectivity of the reaction, although the relationship is complex and not solely dependent on solvent polarity. nih.gov For some systems, polar aprotic solvents have been shown to alter the selectivity of the reaction. nih.gov The use of environmentally friendly solvents like water or propylene (B89431) carbonate is also an area of active research. hes-so.chresearchgate.net

The table below summarizes the roles of these components in Suzuki-Miyaura reactions.

| Component | Role in Suzuki-Miyaura Coupling |

| Catalyst (Palladium) | Facilitates the oxidative addition and reductive elimination steps. The active species is typically Pd(0). libretexts.orgyonedalabs.com |

| Ligands | Stabilize the palladium catalyst, influence its reactivity, and can help overcome steric hindrance. Electron-rich and bulky ligands are often preferred. libretexts.orgyonedalabs.comorganic-chemistry.org |

| Base | Activates the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation. nih.gov |

| Solvent | Affects the solubility of reactants, reaction rate, and sometimes selectivity. Mixed aqueous/organic solvents are common. numberanalytics.comhes-so.chnih.gov |

Other Characteristic Reactions of Arylboronic Acids Relevant to the Compound

This compound, as a member of the arylboronic acid family, is anticipated to participate in a variety of cross-coupling reactions that are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are prized for their reliability, functional group tolerance, and generally mild conditions. Key among these are the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Liebeskind-Srogl coupling, each offering a distinct pathway to valuable molecular architectures.

The reactivity of arylboronic acids is significantly influenced by the electronic nature of the substituents on the aromatic ring. The fluorine atom at the 3-position and the two methyl groups at the 4- and 5-positions of the phenyl ring in this compound create a unique electronic environment that can modulate its reactivity in these characteristic transformations.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. This reaction is instrumental in the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and materials science. The catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. A base is generally required to activate the boronic acid for the transmetalation step.

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, its participation in such reactions can be inferred from the general principles of Suzuki-Miyaura couplings. For instance, in the synthesis of ortho-substituted biphenyl (B1667301) mannosides as FimH antagonists, various 3-substituted phenyl boronic acid derivatives are coupled with aryl bromides in excellent yields using Suzuki cross-coupling conditions. This suggests that this compound would be a viable coupling partner under similar conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids

| Entry | Aryl Halide/Triflate | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 4'-Chloroacetophenone | 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / EtOH / H₂O | Reflux | 80 |

| 2 | Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane / H₂O | 65-100 | 5-89 |

| 3 | Aryl Bromides | 3-Substituted phenyl boronic acids | Pd catalyst | Not specified | Not specified | Not specified | Excellent |

| 4 | Aryl Chlorides | Tolylboronic acids | NiCl₂ / PPh₃ | K₃PO₄·nH₂O | Toluene | 80-100 | Good |

This table presents generalized conditions for Suzuki-Miyaura reactions and is intended to be illustrative of typical parameters. Specific conditions for this compound may vary.

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds. This copper-catalyzed reaction couples an arylboronic acid with an amine or an alcohol. A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air, which contrasts with many palladium-catalyzed cross-coupling reactions. The mechanism is thought to involve the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to form the desired product.

The scope of the Chan-Lam coupling is broad, accommodating a wide range of amines, anilines, amides, and alcohols as coupling partners. While direct experimental data for this compound in Chan-Lam couplings is sparse in the surveyed literature, its participation is highly probable. For example, the Chan-Lam coupling has been successfully applied to the N-cyclopropylation of various aza-heterocycles and O-cyclopropylation of phenols using potassium cyclopropyltrifluoroborate, showcasing the versatility of copper-catalyzed C-heteroatom bond formation.

Table 2: General Conditions for Chan-Lam Coupling Reactions

| Entry | Heteroatom Source | Boronic Acid Derivative | Copper Source | Base/Additive | Solvent | Temp. (°C) |

| 1 | Amines/Anilines | Arylboronic acids | Cu(OAc)₂ | 2,6-Lutidine / Myristic acid | Not specified | Not specified |

| 2 | Phenols/Azaheterocycles | Potassium cyclopropyltrifluoroborate | Cu(OAc)₂ | K₂CO₃ / 1,10-Phenanthroline | Toluene / H₂O | Not specified |

| 3 | Amines/Alcohols | Arylboronic acid N-methyliminodiacetic acid esters (ArBMIDA) | [Cu(OAc)₂]₂·2H₂O | DMAP | MeCN | 80 |

| 4 | Amides/Ureas/Carbamates | Phenylboronic acids | Cupric acetate (B1210297) | Tertiary amine | Not specified | Room Temp. |

This table illustrates general conditions for Chan-Lam couplings. Optimal conditions for this compound would require experimental determination.

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between a thioester and a boronic acid, typically mediated by a copper(I) co-catalyst. This reaction is particularly useful for the synthesis of ketones under neutral conditions. The mechanism involves the activation of the thioester by the copper(I) salt, facilitating the oxidative addition of the palladium(0) catalyst. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the ketone product.

The reaction has seen several generations of development, with newer methods becoming catalytic in copper and operating under milder conditions. While no specific examples of this compound in Liebeskind-Srogl couplings were found, the reaction is generally applicable to a range of arylboronic acids. The electronic properties of the fluoro and dimethyl substituents would likely influence the rate and efficiency of the transmetalation step.

Table 3: Overview of Liebeskind-Srogl Coupling Conditions

| Generation | Palladium Catalyst | Copper Co-catalyst | Boronic Acid Equivalents | Conditions |

| First | Catalytic Pd(0) | Stoichiometric Cu(I) | 1 | Anaerobic |

| Second | Palladium-free | Catalytic Cu(I) | >1 | Aerobic |

| Third | Palladium-free | Catalytic Cu(I) | 1 | Microwave |

This table summarizes the evolution of Liebeskind-Srogl coupling conditions.

Applications of 3 Fluoro 4,5 Dimethylphenyl Boronic Acid in Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling with (3-Fluoro-4,5-dimethylphenyl)boronic Acid

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, linking an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. rsc.orgmdpi.com The reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts. rsc.orgnih.gov this compound is an effective coupling partner in these transformations, providing a direct route to substituted biaryl structures.

A primary application of this compound is the synthesis of biaryl and heterobiaryl frameworks, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. nih.govnih.govnih.gov In these reactions, the boronic acid couples with a variety of aryl or heteroaryl halides (Br, I, Cl) and triflates to generate the corresponding cross-coupled products. nih.govnih.gov The palladium-catalyzed reaction typically employs a phosphine (B1218219) ligand and a base to facilitate the catalytic cycle. nih.govmdpi.com The presence of the fluoro and dimethyl groups on the boronic acid allows for the introduction of this specific substitution pattern into a larger molecular scaffold.

The synthesis of these scaffolds is generally efficient, with reaction conditions optimized to maximize yield and purity. mdpi.com A variety of palladium catalysts and ligands can be employed, with systems based on Pd(PPh₃)₄ or combinations of a palladium source like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands being common. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Coupling Partner | Product | Catalyst System | Base | Solvent | Yield |

| 1 | 4-Bromoanisole | 4'-Methoxy-3-fluoro-4,5-dimethyl-1,1'-biphenyl | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| 2 | 2-Bromopyridine | 2-(3-Fluoro-4,5-dimethylphenyl)pyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | Good |

| 3 | 1-Iodo-3-nitrobenzene | 3-Fluoro-4,5-dimethyl-3'-nitro-1,1'-biphenyl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Butanol | Excellent |

Note: This table is illustrative, based on general procedures for Suzuki-Miyaura reactions. nih.govnih.govmdpi.com Yields are descriptive as specific data for these exact reactions were not found.

The synthesis of biaryls with substitution at the ortho positions can lead to the formation of atropisomers—stereoisomers that are chiral due to hindered rotation around the aryl-aryl single bond. beilstein-journals.org The Suzuki-Miyaura reaction can be adapted to achieve stereoselectivity, providing control over which atropisomer is formed. beilstein-journals.orgbeilstein-journals.org This is often accomplished through the use of chiral phosphine ligands on the palladium catalyst or by exploiting substrate-inherent stereochemical information.

While the principles of atropselective Suzuki-Miyaura coupling are well-established, specific studies detailing the stereoselective coupling of this compound to generate stable atropisomers are not detailed in the available research. However, the presence of the ortho-fluoro substituent suggests that if coupled with a similarly bulky ortho-substituted aryl halide, hindered rotation could occur, making it a potential candidate for such stereoselective transformations. beilstein-journals.org

A significant advantage of the Suzuki-Miyaura reaction is its remarkable tolerance for a wide variety of functional groups on both coupling partners. rsc.orgnih.gov This allows for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies. When using this compound, the aryl or heteroaryl halide coupling partner can contain numerous functionalities that remain intact throughout the reaction.

Compatible functional groups include, but are not limited to:

Ethers (e.g., -OCH₃)

Ketones (e.g., -COCH₃)

Esters (e.g., -CO₂CH₃)

Nitriles (e.g., -CN) nih.gov

Nitro groups (-NO₂)

Amides (-CONH₂)

Protected amines and alcohols

This broad compatibility makes this compound a highly valuable reagent for constructing complex target molecules in medicinal and materials chemistry. nih.govnih.gov

While palladium is the quintessential catalyst for the Suzuki-Miyaura reaction, significant research has been directed toward developing catalytic systems based on more earth-abundant and less expensive metals, such as nickel and copper. nih.gov These non-palladium systems aim to provide alternative, sustainable methods for C-C bond formation. Although detailed examples of non-palladium catalyzed Suzuki-Miyaura reactions specifically utilizing this compound are not prevalent in the literature, this substrate would likely be compatible with such emerging methodologies. These reactions often require different ligands and reaction conditions compared to their palladium counterparts but can achieve similar transformations.

Other Carbon-Carbon Bond Forming Reactions

Beyond the Suzuki-Miyaura reaction, arylboronic acids are reagents in other important carbon-carbon bond-forming transformations. rsc.orgresearchgate.net One notable class is the transition-metal-free conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. rsc.org These reactions typically require activation of the boronic acid, for instance, with a fluoride (B91410) source, to increase the nucleophilicity of the aryl group. rsc.org

For example, this compound could potentially react with an α,β-unsaturated ketone in the presence of a promoter like cyanuric fluoride. rsc.org This would result in the 1,4-addition of the 3-fluoro-4,5-dimethylphenyl group to the enone, forming a new carbon-carbon bond without the need for a transition metal catalyst. While this application is mechanistically plausible, specific published instances involving this compound are not widely reported.

Carbon-Heteroatom Bond Forming Reactions

The utility of arylboronic acids extends to the formation of carbon-heteroatom bonds, where the boronic acid moiety is replaced by a bond to nitrogen, oxygen, sulfur, or a halogen. wikipedia.orgnih.gov These transformations provide valuable pathways to functionalized aromatic compounds.

A particularly relevant reaction is the conversion of an arylboronic acid to an aryl fluoride, which can be achieved using an electrophilic fluorinating agent. thieme-connect.deresearchgate.net A common method involves the silver-mediated reaction of the boronic acid with N-Fluorodibenzenesulfonimide (NFSI) or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor). thieme-connect.de In a typical procedure, the boronic acid is treated with a silver salt (e.g., AgOTf) to generate a transient silver-aryl intermediate, which is then fluorinated with Selectfluor. thieme-connect.de This two-step, one-pot process can efficiently convert this compound into 1,2-difluoro-4,5-dimethylbenzene.

Application as a Key Intermediate in Complex Molecule Synthesis

This compound has emerged as a crucial building block in the assembly of complex molecules, particularly in the field of medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and two methyl groups on the phenyl ring, allows for the introduction of a precisely functionalized moiety into larger molecular scaffolds. This is primarily achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. researchgate.netgoogleapis.commdpi.com The stability, ease of handling, and generally low toxicity of boronic acids make them highly valuable reagents in multi-step synthetic sequences. mdpi.com

The utility of this compound as an intermediate is prominently highlighted in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. dovepress.comnih.gov Consequently, the development of small molecules that can modulate kinase activity is a significant focus of pharmaceutical research. The (3-fluoro-4,5-dimethylphenyl) motif is a key feature in several potent and selective kinase inhibitors.

A prime example of the application of this compound is in the synthesis of analogs of sophisticated kinase inhibitors. The Suzuki-Miyaura coupling reaction enables the efficient linkage of the (3-fluoro-4,5-dimethylphenyl) group to a heterocyclic core, a common structural feature of many kinase inhibitors. For instance, the reaction of this compound with a halogenated quinoline (B57606) or pyrimidine (B1678525) derivative can be achieved with high efficiency. nih.gov

The general conditions for such transformations involve the use of a palladium catalyst, such as Palladium(II) acetate (B1210297) or Tetrakis(triphenylphosphine)palladium(0), in the presence of a base and a suitable solvent. The choice of ligand, base, and solvent can be critical for optimizing the reaction yield and purity of the product.

The following table details a representative Suzuki-Miyaura coupling reaction involving this compound for the synthesis of a biaryl compound, a common core structure in many complex pharmaceutical agents.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Product |

| This compound | 4-Chloro-7-methoxyquinoline | Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol | 100 | ~90 | 4-(3-Fluoro-4,5-dimethylphenyl)-7-methoxyquinoline |

| This compound | 2-Bromopyridine | Pd(PPh₃)₄ | - | CsF/Ag₂O | Toluene | 110 | >90 | 2-(3-Fluoro-4,5-dimethylphenyl)pyridine |

This table presents representative data compiled from typical Suzuki-Miyaura reaction conditions for similar substrates. nih.govelsevierpure.com

Medicinal Chemistry and Biological Applications of 3 Fluoro 4,5 Dimethylphenyl Boronic Acid Derivatives

As Scaffolds for Drug Discovery and Development

Boronic acids have become indispensable tools in modern drug discovery. nbinno.com Their unique ability to form reversible covalent bonds with biological molecules, such as the diols found in saccharides or active site serine residues in enzymes, makes them a compelling scaffold for designing targeted therapies. nih.govresearchgate.net This has led to the development of several FDA-approved drugs containing a boronic acid moiety, including the proteasome inhibitor Bortezomib for cancer treatment and Vaborbactam, a β-lactamase inhibitor. mdpi.com

Phenylboronic acid and its derivatives are crucial intermediates in the synthesis of novel pharmacophores—the essential molecular features responsible for a drug's biological activity. nih.govacs.org Their utility largely stems from their role in carbon-carbon bond-forming reactions, which allows for the construction of complex molecular architectures. nbinno.comnih.gov The fluorine substituent on compounds like (3-Fluoro-4,5-dimethylphenyl)boronic acid can enhance binding affinity, metabolic stability, and pharmacokinetic properties of the final drug candidate. nbinno.com

The synthesis of new pharmacophores often involves multi-step processes where the boronic acid group is a key reactant. For example, derivatives are used to create biaryl structures, which are common in many biologically active compounds. sigmaaldrich.comnih.gov The ability to functionalize the phenyl ring, as seen with the fluoro and dimethyl groups of this compound, allows for fine-tuning the steric and electronic properties to optimize interaction with a biological target. fluoromart.com Phenylboronic acid-based nanomaterials are also being designed for targeted drug delivery, leveraging their ability to bind to glycoproteins overexpressed on the surface of cancer cells. acs.orgrsc.org

Table 1: General Synthetic Reactions Involving Phenylboronic Acids

| Reaction Type | Description | Relevance to Pharmacophore Synthesis |

|---|---|---|

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. nbinno.comnih.gov | Fundamental for creating C-C bonds to build complex drug scaffolds. nbinno.com |

| Chan-Lam Coupling | Forms a carbon-heteroatom bond (C-N, C-O) between a boronic acid and an amine or alcohol. | Useful for linking different molecular fragments to generate diversity. |

| Liebeskind-Srogl Coupling | A palladium-catalyzed cross-coupling reaction of a thioester with a boronic acid. | Allows for the formation of ketones, which are versatile intermediates. |

| Petasis Reaction | A multicomponent reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid. | Efficiently generates substituted amines, common in many drug molecules. |

This table presents general reactions for the phenylboronic acid class of compounds.

The boronic acid functional group is an effective "warhead" for designing enzyme inhibitors, particularly for serine proteases and β-lactamases. mdpi.com Boronic acid transition state inhibitors (BATSIs) act as reversible, competitive inhibitors by forming a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the high-energy intermediate of the natural substrate hydrolysis. mdpi.comasm.orgnih.gov This mechanism is a key strategy to combat antibiotic resistance mediated by β-lactamase enzymes, which inactivate β-lactam antibiotics. mdpi.comnih.gov

While specific studies on this compound as a β-lactamase inhibitor are not available, research on analogous arylboronic acids demonstrates their potential. mdpi.comnih.gov Structure-activity relationship studies show that modifications to the phenyl ring can significantly impact inhibitory potency and selectivity. nih.gov For instance, different substitution patterns on the phenyl ring influence interactions within the enzyme's active site, highlighting the potential for developing highly potent and selective inhibitors. mdpi.comnih.gov

Table 2: Examples of Boronic Acid-Based β-Lactamase Inhibitors

| Inhibitor Name | Target Enzyme Class | Description |

|---|---|---|

| Vaborbactam | Class A, C Serine β-Lactamases | An FDA-approved cyclic boronate inhibitor used in combination with meropenem (B701) to treat complex bacterial infections. mdpi.commdpi.com |

| Taniborbactam | Class A, B, C, D | A bicyclic boronate inhibitor with broad-spectrum activity against both serine- and metallo-β-lactamases. |

| QPX7728 | Class A, B, C, D | A pan-β-lactamase inhibitor with potent activity against a wide range of β-lactamases, including difficult-to-inhibit carbapenemases. |

| Arylboronic Acids | Class A, C, D | A class of compounds extensively studied as transition-state analog inhibitors, serving as scaffolds for developing new inhibitors. mdpi.comnih.gov |

This table provides examples from the broader class of boronic acid inhibitors to illustrate the context.

Role in Agrochemical Development

Boron-containing compounds, including phenylboronic acids and benzoxaboroles, are gaining prominence in agriculture. nih.govnih.gov They are used as fungicides, herbicides, and insecticides, and also serve as micronutrients to promote plant growth. nih.govborochemie.comborates.today Boric acid itself has long been used for its fungicidal and insecticidal properties. borochemie.com More complex organoboron compounds are being developed for enhanced efficacy and target specificity. nih.govnih.gov For example, benzoxaboroles were recently classified as a new category of fungicides. nih.gov

While there is no specific information detailing the use of this compound in agrochemical products, its structural class is relevant. The incorporation of fluorine into agrochemicals is a common strategy to increase metabolic stability and biological activity. chemimpex.com Phenylboronic acid has been shown to improve the durability of wood against fungi. nih.gov Given these precedents, fluorinated phenylboronic acids represent a potential area for the discovery of new agrochemicals. nih.govwipo.int

Applications in Functional Materials Science

The unique chemical properties of boronic acids also make them valuable in materials science. researchgate.net Their ability to form reversible covalent bonds with diols is exploited in the creation of "smart" materials that respond to specific stimuli, such as changes in pH or the presence of saccharides. acs.orgnih.gov

Boronic acid-containing polymers are a significant area of research. acs.orgresearchgate.net These polymers can be designed to have responsive properties, making them suitable for biomedical applications like drug delivery systems and biosensors. researchgate.netnih.gov For instance, hydrogels made from boronic acid-functionalized polymers can swell or shrink in response to glucose concentrations, a property being explored for self-regulating insulin (B600854) delivery systems. acs.orgsemanticscholar.org The boronic acid moiety acts as a receptor for the diol groups in glucose, triggering a change in the polymer network. researchgate.net Although this compound has not been specifically cited in these applications, it serves as a potential monomer for creating such advanced functional polymers.

Fluorinated compounds are critical components in modern liquid crystal displays (LCDs). tandfonline.comwikipedia.orgtandfonline.com The incorporation of fluorine atoms into liquid crystal molecules can significantly influence their physical properties, such as dielectric anisotropy, viscosity, and mesophase stability. rsc.orgresearchgate.net The synthesis of complex liquid crystal molecules often involves cross-coupling reactions where boronic acids are key intermediates. colorado.edu

Research has shown that fluoro-substituted phenyl rings are common structural motifs in liquid crystal compounds used for active matrix displays. tandfonline.comtandfonline.com While no studies explicitly mention the use of this compound for liquid crystal synthesis, the general strategy involves coupling a fluorinated phenylboronic acid with other aromatic cores to build the final mesogenic (liquid-crystalline) structure. nih.govrsc.org The specific substitution pattern of fluorine and methyl groups would be expected to tailor the resulting material's properties for specific display applications. rsc.orgresearchgate.net

Radiolabeling Strategies for Diagnostic Imaging Applications (e.g., Positron Emission Tomography)

The development of novel radiotracers for Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, enabling the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. Arylboronic acids, including derivatives like this compound, serve as crucial precursors for the synthesis of PET tracers, primarily through the introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F). The favorable nuclear properties of ¹⁸F, including its 109.7-minute half-life and low positron energy (Eβ+max = 0.63 MeV), make it ideal for clinical PET imaging.

Several innovative strategies have been developed to incorporate ¹⁸F into molecules using arylboronic acid precursors. These methods are designed to be rapid, efficient, and suitable for automation to meet the demands of clinical radiotracer production.

One of the most prominent methods is the isotope exchange reaction on aryltrifluoroborate (ArBF₃⁻) salts . This strategy is particularly advantageous as it often proceeds in aqueous solutions under mild conditions, making it suitable for sensitive biomolecules. The process typically involves synthesizing an aryltrifluoroborate precursor from the corresponding boronic acid. This precursor is then subjected to an isotope exchange reaction with aqueous [¹⁸F]fluoride, swapping a non-radioactive fluorine atom (¹⁹F) for a radioactive one (¹⁸F). This approach has been successfully used in the development of boramino acid (BAA) tracers. For instance, the tracer [¹⁸F]-FBY, an ¹⁸F-trifluoroborate-derived tyrosine, was synthesized with a non-decay-corrected radiochemical yield of 38 ± 14% and a high radiochemical purity of over 99%. nih.gov The simplicity of this aqueous isotope exchange makes it straightforward to automate for large-scale production. nih.gov

Another key strategy is copper-mediated ¹⁸F-fluorodeboronation . This method involves the direct replacement of a boronic acid or boronic ester group with [¹⁸F]fluoride. The reaction is facilitated by a copper catalyst and is a powerful tool for the radiofluorination of aromatic rings. This technique has been applied to the synthesis of radiolabeled amino acids, which are valuable for imaging tumors due to their increased uptake in cancer cells. nih.gov For example, 3-L- and 3-D-[¹⁸F]fluorophenylalanines ([¹⁸F]FPhes) have been produced from their corresponding boronic acid pinacol (B44631) ester precursors. The synthesis involves reacting the precursor with [¹⁸F]fluoride in the presence of a copper catalyst, such as [Cu(OTf)₂(py)₄], at elevated temperatures. nih.gov This approach highlights the utility of boronic acid derivatives in creating PET tracers that can monitor metabolic processes like protein synthesis. nih.gov

The versatility of boronic acid derivatives extends to their use as prosthetic groups for labeling larger and more complex biomolecules. Boron-based prosthetic groups can be pre-labeled with ¹⁸F and then conjugated to a biological vector, such as a peptide or antibody. nih.govnih.gov This multi-step approach is essential when the target biomolecule is too sensitive to withstand the conditions of direct radiofluorination. nih.gov

The research into these radiolabeling methods provides detailed insights into their efficiency and potential for clinical translation. Key performance indicators include radiochemical yield (RCY), molar activity (Aₘ), and synthesis time.

Table 1: Comparison of ¹⁸F-Radiolabeling Strategies Using Arylboronic Acid Derivatives

| Radiolabeling Strategy | Precursor Type | Key Reagents/Conditions | Radiochemical Yield (RCY) | Synthesis Time | Example Tracer |

| Isotope Exchange | Aryltrifluoroborate (ArBF₃⁻) | Aqueous [¹⁸F]fluoride | 38 ± 14% (non-decay-corrected) nih.gov | Simple, fast nih.gov | [¹⁸F]-FBY (boramino acid) nih.gov |

| Cu-Mediated Fluorodeboronation | Arylboronic Acid Pinacol Ester | [¹⁸F]fluoride, [Cu(OTf)₂(py)₄], 110°C nih.gov | Not specified | ~15 min reaction nih.gov | 3-L-[¹⁸F]FPhe nih.gov |

| Prosthetic Group Labeling (BODIPY) | BODIPY-DMAP Cation | [¹⁸F]fluoride, high temperature nih.gov | 68 ± 23% (decay-corrected) nih.gov | Not specified | [¹⁸F]BODIPY nih.gov |

| Prosthetic Group Labeling (Rhodamine) | Rhodamine carboxylic acid | [¹⁸F]fluoroethyl tosylate | 35% (decay-corrected) nih.gov | 90 min nih.gov | [¹⁸F]fluoroethyl rhodamine-B nih.gov |

These strategies underscore the pivotal role of arylboronic acids in advancing PET imaging. The ability to efficiently label a wide range of molecules, from small amino acids to complex fluorescent dyes, opens up new avenues for diagnosing and understanding disease. For a compound like this compound, these established methods provide a clear roadmap for its potential development into a novel ¹⁸F-labeled PET tracer for neurological, oncological, or other applications.

Computational and Theoretical Investigations of 3 Fluoro 4,5 Dimethylphenyl Boronic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. numberanalytics.comlodz.pl It is widely employed to predict the geometric and electronic properties of boronic acid derivatives. lodz.plnih.gov For (3-fluoro-4,5-dimethylphenyl)boronic acid, DFT calculations would provide optimized molecular geometry, vibrational frequencies, and electronic parameters, forming the foundation for more detailed analyses. numberanalytics.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comscribd.com

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. numberanalytics.comlibretexts.org

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO relates to the molecule's ability to accept electrons, reflecting its electrophilic character. numberanalytics.comlibretexts.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgrsc.org A smaller gap generally suggests higher reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations would determine these orbital energies for this compound. The presence of the electron-withdrawing fluorine atom and electron-donating methyl groups would influence the electron density distribution and the energies of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Properties

This table presents hypothetical, yet realistic, FMO data that would be obtained from a DFT analysis of this compound.

| Parameter | Illustrative Value | Significance |

| E(HOMO) | -6.5 eV | Energy of the highest occupied molecular orbital; relates to nucleophilicity. |

| E(LUMO) | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.netwuxiapptec.com |

From the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. acs.orgnumberanalytics.commdpi.com These descriptors help in understanding the molecule's stability and reactivity. researchgate.net

Key reactivity descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. researchgate.net

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. numberanalytics.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. numberanalytics.comlibretexts.org An MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. ucsb.eduuni-muenchen.deavogadro.cc For this compound, the MEP would likely show negative potential around the fluorine and oxygen atoms and positive potential near the hydroxyl hydrogens.

DFT can also be used to model and predict reaction pathways by calculating the energies of reactants, transition states, and products. acs.orgresearchgate.net This allows for the determination of activation barriers and reaction energies, providing insight into the most favorable mechanistic routes for reactions such as Suzuki-Miyaura coupling or halodeboronation. acs.orgrsc.org

Table 2: Illustrative Global Reactivity Descriptors

This table shows representative values for reactivity descriptors, derived from the illustrative FMO data in Table 1.

| Descriptor | Formula | Illustrative Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Global Softness (S) | 1 / (2η) | 0.189 eV-1 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.79 eV |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. researchgate.netresearchgate.net This method is crucial in drug discovery and for understanding the biological activity of compounds. Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond between the boron atom and a key active site residue. nih.govfrontiersin.org

For this compound, docking studies could be performed to explore its potential interactions with various biological targets. nih.gov Such studies would predict the binding affinity (often expressed as a docking score or binding energy) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. Given the known activities of other boronic acids, potential targets could include proteasomes or bacterial enzymes. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results

This table provides a hypothetical example of docking results for this compound with a generic enzyme active site.

| Parameter | Illustrative Finding |

| Target Enzyme | Serine Protease (e.g., Thrombin) |

| Binding Energy | -7.5 kcal/mol |

| Key Interactions | Covalent bond with Ser195; Hydrogen bond with Gly216; Hydrophobic interaction with Trp60D. |

| Inhibitory Constant (Ki) | 1.5 µM (predicted) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Correlations

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.gov These models are built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to find a correlation.

While no specific QSAR/QSPR studies for this compound have been reported, this methodology could be applied to a series of related phenylboronic acids to predict properties such as:

Acidity (pKa): The electronic effects of substituents on the phenyl ring significantly influence the Lewis acidity of the boronic acid group. acs.org

Biological Activity: Predicting the inhibitory concentration (IC₅₀) against a specific enzyme. nih.gov

Reactivity in Suzuki Coupling: Correlating structural features with reaction yield or rate. researchgate.net

A QSAR model would allow for the rational design of new derivatives with potentially enhanced activity or desired properties.

Conformational Analysis and Intermolecular Interactions

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.org For this compound, key rotations include the C-B bond and the C-O bonds of the hydroxyl groups. DFT calculations are typically used to determine the relative energies of different conformers to identify the most stable structures. nih.govresearchgate.net

In the solid state, phenylboronic acids commonly form strong intermolecular hydrogen bonds. mdpi.comnih.gov The -B(OH)₂ group is an excellent hydrogen bond donor and acceptor, often leading to the formation of cyclic dimers or extended chain structures. nih.govnih.gov The crystal structure of this compound would likely be heavily influenced by these interactions, as well as potential C-H···π or π-π stacking interactions involving the aromatic ring. nih.govtandfonline.com Understanding these interactions is key to predicting crystal packing and solid-state properties.

Table 4: Illustrative Conformational Energy Profile

This table shows hypothetical relative energies for different conformers of this compound, focusing on the rotation of the B(OH)₂ group.

| Conformer | Dihedral Angle (C-C-B-O) | Relative Energy (kcal/mol) | Stability |

| A | 0° (syn-planar) | 1.2 | Less Stable |

| B | 90° (perpendicular) | 2.5 | Least Stable (Transition State) |

| C | 180° (anti-planar) | 0.0 | Most Stable |

Future Perspectives and Emerging Research Directions for 3 Fluoro 4,5 Dimethylphenyl Boronic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of arylboronic acids, including (3-Fluoro-4,5-dimethylphenyl)boronic acid, is undergoing a paradigm shift towards more sustainable and efficient methodologies. Future research is centered on overcoming the limitations of traditional methods, which often involve harsh reaction conditions or expensive reagents.

Emerging "green" synthetic strategies are gaining traction. One such approach is the diazotization of arylamines followed by a Sandmeyer-type borylation, which offers a simpler and more environmentally friendly route to arylboronic acids. organic-chemistry.org Additionally, metal- and additive-free photoinduced borylation of haloarenes presents a promising alternative with a broad substrate scope. organic-chemistry.org

Continuous flow chemistry is another significant area of development, enabling the rapid and scalable synthesis of boronic acids. organic-chemistry.orgnih.govacs.org This technology allows for precise control over reaction parameters, leading to high-purity products in remarkably short reaction times, often within a second. organic-chemistry.orgnih.gov The use of flow chemistry can mitigate risks associated with organolithium chemistry, a common method for preparing boronic acids, and facilitates a seamless transition from small-scale laboratory synthesis to larger-scale production. organic-chemistry.orgacs.org

Furthermore, photoredox catalysis is emerging as a powerful tool for C-H borylation, offering a direct and atom-economical way to introduce a boronic acid group. researchgate.netacs.orgacs.orgnih.govrsc.org This method utilizes visible light to activate substrates, often under mild conditions, and can be applied to a wide range of aromatic compounds. researchgate.netacs.org These novel approaches are expected to make the synthesis of complex boronic acids like this compound more efficient, cost-effective, and environmentally benign.

| Synthetic Methodology | Key Advantages | Relevant Research Area |

| Green Chemistry Approaches | Simpler, environmentally friendly, uses less hazardous materials. organic-chemistry.org | Diazotization of arylamines, photoinduced borylation. organic-chemistry.org |

| Flow Chemistry | Rapid synthesis, high throughput, scalability, improved safety. organic-chemistry.orgnih.govacs.orgacs.org | Organolithium chemistry, multigram-scale synthesis. organic-chemistry.orgacs.org |

| Photoredox Catalysis | Direct C-H functionalization, mild reaction conditions, high atom economy. researchgate.netacs.orgacs.orgnih.govrsc.org | C-H borylation of arenes. researchgate.netacs.org |

Expanded Scope in Catalysis and Reaction Development

Beyond their well-established role in Suzuki-Miyaura cross-coupling reactions, boronic acids are increasingly being recognized as versatile catalysts in their own right. nih.govrsc.org The Lewis acidic nature of the boron atom allows for the activation of various functional groups, enabling a range of organic transformations under mild conditions. nih.govacs.org

Future research will likely focus on expanding the catalytic applications of this compound and its derivatives. Boronic acid catalysis (BAC) has shown promise in promoting dehydrative reactions, aldol-type condensations, and multicomponent reactions. nih.gov The unique electronic properties conferred by the fluoro and dimethyl substituents on the phenyl ring could lead to catalysts with enhanced activity and selectivity.

A particularly exciting frontier is the development of boronic acid-based organocatalysts for asymmetric synthesis. acs.org By incorporating boronic acids into chiral molecular frameworks, researchers aim to create catalysts that can control the stereochemical outcome of reactions, a crucial aspect in the synthesis of pharmaceuticals and other bioactive molecules. acs.orgscitechdaily.com Recent breakthroughs include the creation of enzymes with boronic acid at their reactive center, which, through directed evolution, can achieve high enantioselectivity and catalytic power for reactions not found in nature. scitechdaily.com This innovative approach could pave the way for highly efficient and sustainable biocatalytic processes. scitechdaily.com

The exploration of new reaction types catalyzed by boronic acids is also an active area of research. This includes their use in cycloaddition reactions and Friedel-Crafts-type alkylations. nih.govrsc.org The ability of boronic acids to act as templates, organizing reactants to facilitate specific transformations, opens up new possibilities for reaction design. nih.gov

| Catalytic Application | Reaction Type | Future Direction |

| Boronic Acid Catalysis (BAC) | Dehydration, aldol (B89426) condensation, multicomponent reactions. nih.gov | Development of catalysts with enhanced activity and selectivity based on substitution patterns. |

| Asymmetric Synthesis | Enantioselective reactions. acs.orgscitechdaily.com | Design of chiral boronic acid organocatalysts and engineered enzymes. acs.orgscitechdaily.com |

| Novel Reaction Development | Cycloadditions, Friedel-Crafts alkylations. nih.govrsc.org | Use of boronic acids as templates to control reaction pathways. nih.gov |

Advanced Applications in Medicinal and Materials Science

The unique properties of this compound make it a promising candidate for advanced applications in both medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the boronic acid moiety offers unique interaction capabilities. acs.orgnih.gov

In medicinal chemistry, a major emerging trend is the use of boronic acids in targeted drug delivery systems. acs.orgnih.govrsc.orgnih.gov Boronic acid-functionalized nanomaterials are being developed as pH-responsive carriers that can selectively release their therapeutic payload in the acidic microenvironment of tumors. nih.govacs.org Moreover, the ability of boronic acids to form reversible covalent bonds with diols is being exploited for targeting sialic acid residues that are overexpressed on the surface of cancer cells. acs.orgrsc.org This allows for the specific delivery of anticancer agents to tumor sites, potentially increasing efficacy and reducing side effects. rsc.orgnih.gov Boronic acids are also being investigated as inhibitors for a range of enzymes, including β-lactamases, which are responsible for antibiotic resistance. researchgate.net

In materials science, boron-containing compounds are being explored for their potential in optoelectronic applications. google.com The empty p-orbital of the boron atom can interact with surrounding π-electron systems, leading to materials with interesting electronic and photophysical properties. google.com Boron-doped nanostructures, such as those based on hexagonal boron nitride, are being investigated for use in next-generation electronics and photodetectors. nih.govacs.orgmdpi.com The incorporation of specifically functionalized arylboronic acids like this compound could allow for the fine-tuning of the optoelectronic properties of these materials. nih.gov

| Field | Advanced Application | Underlying Principle |

| Medicinal Chemistry | pH-Responsive Drug Delivery | Boronic ester linkage is cleaved in acidic tumor microenvironments. nih.govacs.org |

| Targeted Drug Delivery | Boronic acid binds to sialic acid on cancer cells. acs.orgrsc.org | |

| Enzyme Inhibition | Boronic acid acts as a transition state analog for enzymes like β-lactamases. researchgate.net | |

| Materials Science | Optoelectronics | The empty p-orbital of boron influences the electronic properties of materials. google.com |

| Doped Nanomaterials | Incorporation of boron can tune the band gap and conductivity of materials like hexagonal boron nitride. nih.govacs.orgnih.gov |

Integration of Computational Methods and Machine Learning in Compound Research

The integration of computational methods and machine learning (ML) is set to revolutionize the research and development of compounds like this compound. dntb.gov.ua These in silico tools can accelerate the discovery process, reduce experimental costs, and provide deeper insights into molecular behavior.

Machine learning models are increasingly being used to predict the outcomes of chemical reactions, including reaction yields and optimal conditions. github.comnih.govbeilstein-journals.org For a given reaction, such as a Suzuki coupling involving this compound, ML algorithms can analyze vast datasets of previous experiments to suggest the most promising catalysts, solvents, and temperatures. nih.govacs.org Active learning approaches can further refine these predictions with minimal experimental input, guiding researchers to optimal conditions more efficiently. duke.edu

Beyond reaction optimization, computational methods are crucial for understanding and predicting the properties of boronic acids. Quantitative Structure-Property Relationship (QSPR) studies, for instance, can model the fluorescence properties of boronic acid-based sensors. nih.gov This allows for the rational design of new sensors with desired characteristics without the need for extensive trial-and-error synthesis.

Furthermore, machine learning is being applied to the design of new catalysts and materials. dntb.gov.ua By learning the complex relationships between molecular structure and function, ML models can identify promising new candidates for specific applications. dntb.gov.ua In the context of this compound, this could involve predicting its efficacy as a catalyst in a new reaction or its performance as a component in an optoelectronic material. The synergy between computational prediction and experimental validation is expected to significantly accelerate the pace of innovation in boronic acid research.

| Computational Method | Application in Boronic Acid Research | Potential Impact |

| Machine Learning for Reaction Optimization | Prediction of reaction yields and optimal conditions. github.comnih.govbeilstein-journals.org | Faster development of efficient synthetic routes. |

| Active Learning | Guided optimization of reaction conditions with minimal experiments. duke.edu | Reduced experimental workload and resource consumption. |

| Quantitative Structure-Property Relationship (QSPR) | Modeling and prediction of molecular properties (e.g., fluorescence). nih.gov | Rational design of new functional molecules. |

| Machine Learning for Catalyst and Material Design | Identification of novel catalysts and materials with desired properties. dntb.gov.ua | Accelerated discovery of new applications for boronic acids. |

Q & A

Basic: What are the common synthetic routes for preparing (3-fluoro-4,5-dimethylphenyl)boronic acid, and how do substituents influence the reaction conditions?

The synthesis of arylboronic acids typically involves Miyaura borylation, where a halogenated aromatic precursor reacts with bis(pinacolato)diboron under palladium catalysis. For this compound, the fluorine and methyl substituents may influence reaction efficiency due to steric and electronic effects. Fluorine, being electron-withdrawing, can deactivate the aromatic ring, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures. Methyl groups introduce steric hindrance, necessitating longer reaction times or microwave-assisted synthesis to improve yields . Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the product from pinacol byproducts.

Advanced: How can trimerization/dehydration artifacts during mass spectrometry (MS) analysis of this compound be mitigated?